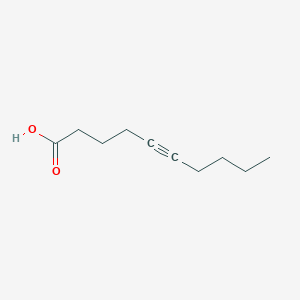
5-Decynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decynoic acid: is an organic compound with the molecular formula C10H16O2 It is a medium-chain fatty acid characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Decynoic acid can be synthesized through various methods. One common approach involves the oxidation of 2-butylcyclohexanone followed by isomerization. This method is advantageous as it avoids the use of strong acid catalysts, reducing environmental impact and production costs . Another method involves the reaction of delta-decalactone with an acid catalyst at elevated temperatures (140-200°C) to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of percarbamide instead of hydrogen peroxide in the oxidation step is preferred for its mild reaction conditions and higher safety .
Chemical Reactions Analysis
Types of Reactions: 5-Decynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction of the triple bond can yield alkenes or alkanes.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Decynoic acid is used as a building block in organic synthesis. Its triple bond allows for the creation of various derivatives through addition and substitution reactions.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings due to its unique odor profile. It is also used as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 5-Decynoic acid involves its interaction with cellular membranes and enzymes. The triple bond in its structure allows it to disrupt membrane integrity, leading to cell lysis in microorganisms. Additionally, it can inhibit enzyme activity by binding to active sites, preventing substrate access.
Comparison with Similar Compounds
5-Decenoic acid: Similar in structure but contains a double bond instead of a triple bond.
5-Oxo-7-Decynoic acid: Contains an additional keto group, altering its reactivity and applications.
2-Decynoic acid: Another isomer with the triple bond located between the second and third carbon atoms.
Uniqueness: 5-Decynoic acid is unique due to its specific triple bond location, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring selective reactivity and stability.
By understanding the properties and applications of this compound, researchers and industry professionals can leverage its potential in various fields, from organic synthesis to antimicrobial development.
Properties
CAS No. |
55182-79-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
dec-5-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-4,7-9H2,1H3,(H,11,12) |
InChI Key |
JPJPEWLGJVCQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


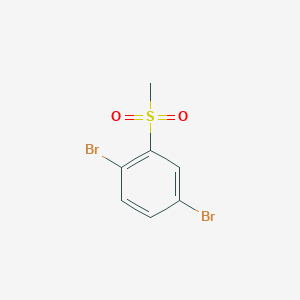

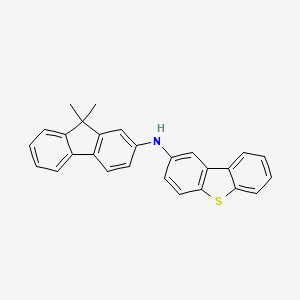
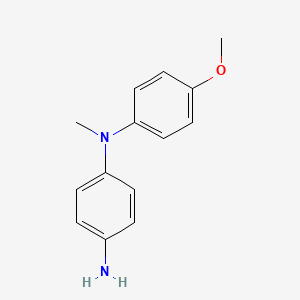
![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)

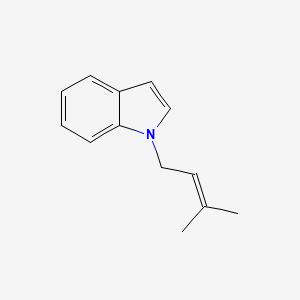
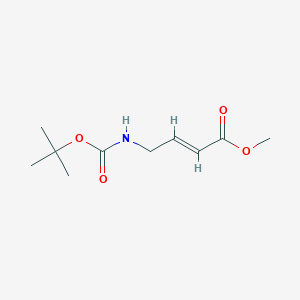
![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
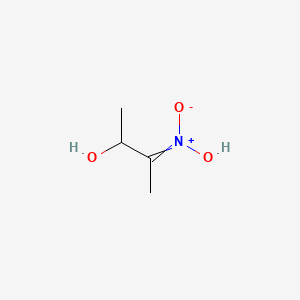
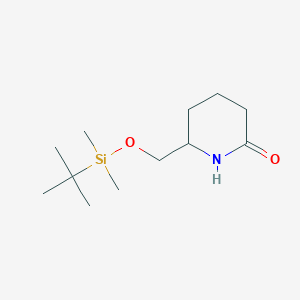
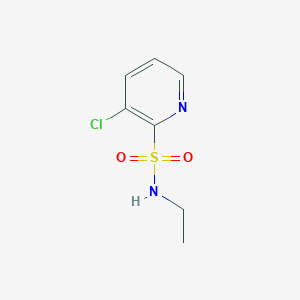
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)
![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)
